

A Comparative Metabolic Analysis of Bzo-poxizid and 5F-BZO-POXIZID

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Compound of Interest

Compound Name: Bzo-poxizid

Cat. No.: B10823109

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two synthetic cannabinoids of the novel OXIZID class: **Bzo-poxizid** (5C-MDA-19) and its fluorinated analog, **5F-BZO-POXIZID** (5F-MDA-19). The data presented is compiled from studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes, offering critical insights into the metabolic fate and potential biomarkers of these emerging psychoactive substances.

Executive Summary

Both **Bzo-poxizid** and **5F-BZO-POXIZID** are extensively metabolized, with in vitro studies identifying between 42 and 51 metabolites for each compound.^{[1][2][3]} The primary metabolic routes for both substances involve N-alkyl and phenyl hydroxylation, oxidation to ketone and carboxylate derivatives, amide hydrolysis, and N-dealkylation.^{[1][2]} A key differentiator in their metabolism is the significant role of oxidative defluorination for **5F-BZO-POXIZID**, a pathway not available to **Bzo-poxizid**. Both compounds are characterized as metabolically unstable and are primarily metabolized by CYP3A4, with additional contributions from CYP3A5 and CYP2C9.

Data Presentation

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound	In Vitro Half-Life (t _{1/2} , min)	Elimination Rate Constant (k, min ⁻¹)	Key Metabolizing Enzymes
Bzo-poxizid	27.51	0.02520	CYP3A4, CYP3A5, CYP2C9
5F-BZO-POXIZID	14.11	0.04914	CYP3A4 (dominant), CYP3A5, CYP2C9

Data sourced from a study using human liver microsomes in the presence of NADPH.

Table 2: Major Metabolic Pathways and Detected Metabolites

Metabolic Pathway	Bzo-poxizid	5F-BZO-POXIZID	Relative Abundance
Phase I Metabolism			
N-Alkyl Hydroxylation	Yes	Yes	Major
Phenyl Hydroxylation	Yes	Yes	Major
Oxidative Defluorination	No	Yes	Major
Ketone Formation	Yes	Yes	Significant
Carboxylic Acid Formation	Yes	Yes	Significant
Amide Hydrolysis	Yes	Yes	Minor
N-Dealkylation	Yes	Yes	Minor
Phase II Metabolism			
Glucuronidation	Yes (of hydroxylated metabolites)	Yes (of hydroxylated metabolites)	Significant

Information compiled from multiple in vitro metabolism studies.

Experimental Protocols

The metabolic profiles of **Bzo-poxizid** and **5F-BZO-POXIZID** were primarily elucidated through in vitro experiments using human liver microsomes (HLMs) and specific recombinant cytochrome P450 enzymes.

In Vitro Incubation with Human Liver Microsomes

A common experimental approach involves a "bottom-up" in vitro incubation.

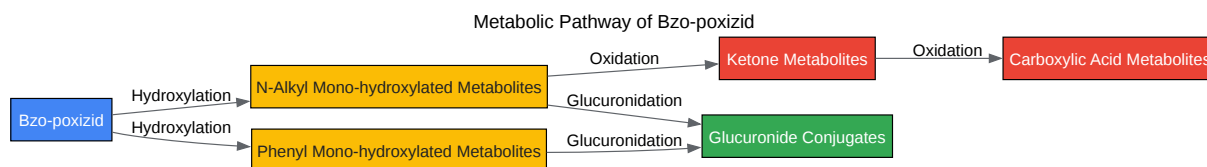
- **Incubation:** Each OXIZID analog is incubated with pooled human liver microsomes (pHLM). Incubations are typically conducted for a set period, for instance, 1 hour, to identify metabolites. To study metabolic stability, incubations may extend up to 120 minutes. For a more comprehensive profile, incubations with human hepatocytes can also be performed for longer durations, such as up to 3 hours.
- **Cofactors:** The reaction mixture is fortified with necessary cofactors, most notably an NADPH-regenerating system, to facilitate phase I metabolic reactions.
- **Analysis:** Following incubation, the samples are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the various metabolites formed.

Reaction Phenotyping with Recombinant CYP Enzymes

To identify the specific enzymes responsible for metabolism, reaction phenotyping is conducted.

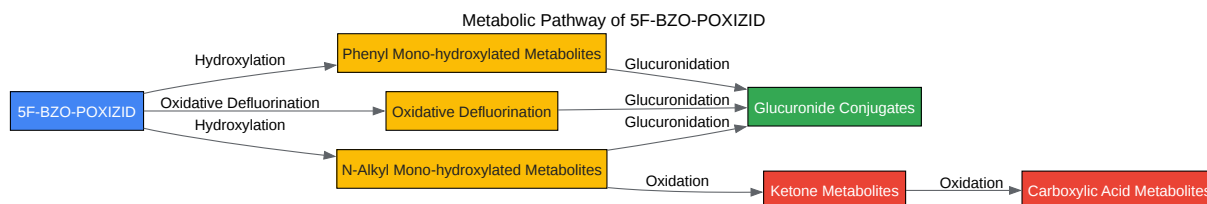
- **Incubation:** The target compound is incubated with a panel of individual recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP2C9).
- **Substrate Depletion Analysis:** The rate of depletion of the parent drug is measured over time for each enzyme to determine the relative contribution of each CYP isoform to the overall metabolism.

Mandatory Visualization



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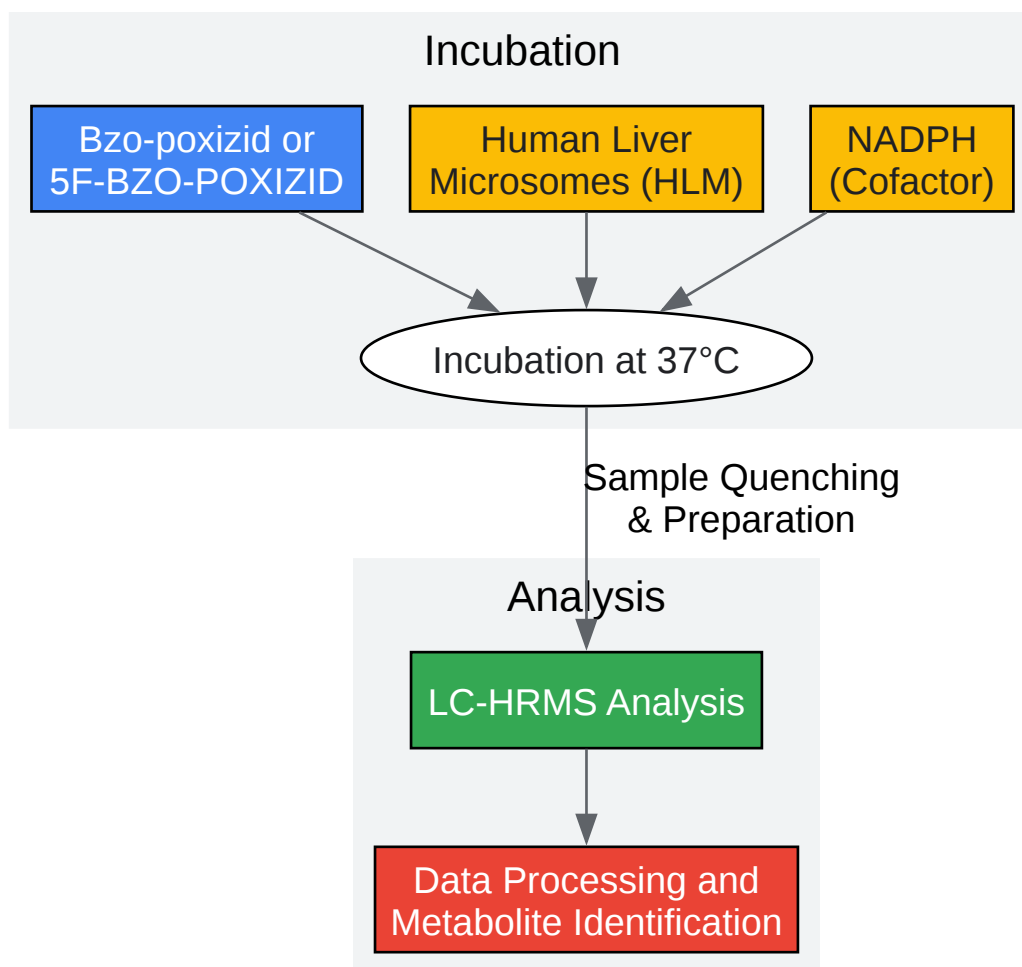
Caption: Major metabolic pathways of **Bzo-poxizid**.



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Caption: Major metabolic pathways of **5F-BZO-POXIZID**.

In Vitro Metabolism Experimental Workflow



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Caption: General workflow for in vitro metabolism studies.

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